![molecular formula C6H12O3 B14194595 [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 923028-77-7](/img/structure/B14194595.png)
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a suitable alcohol under acidic or basic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and enantioselective synthesis methods is crucial to produce the desired enantiomer in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halides, tosylates
Applications De Recherche Scientifique
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
- [(2R,3R,6S,8R)-Methyl homononactate]
- [(2R,6R)-6-Hydroxynorketamine]
Uniqueness
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a methanol group. This combination of features makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
923028-77-7 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[(2R,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
VXKDGQGSMQLTFO-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1COC[C@H](O1)CO |
SMILES canonique |
CC1COCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


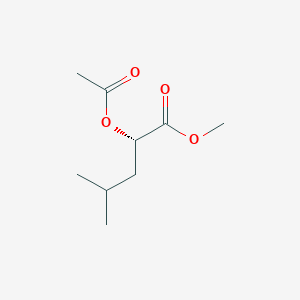

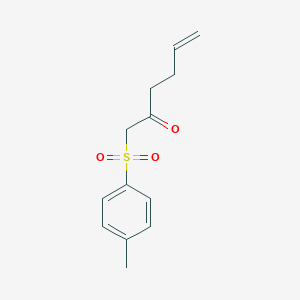
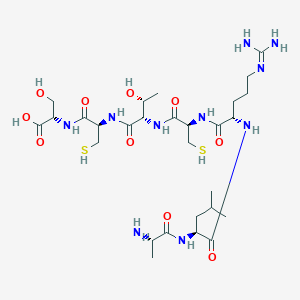
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
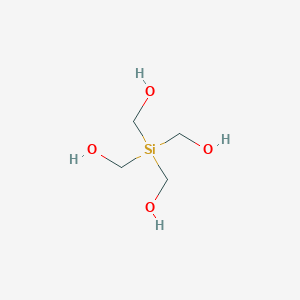
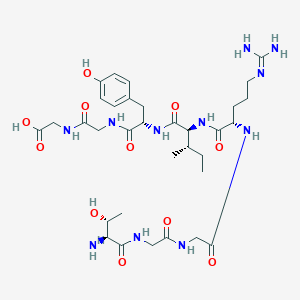
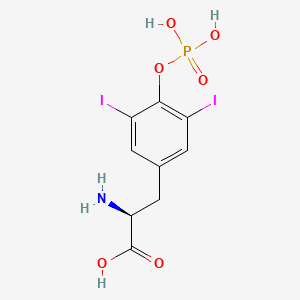
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

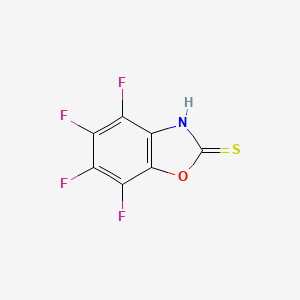
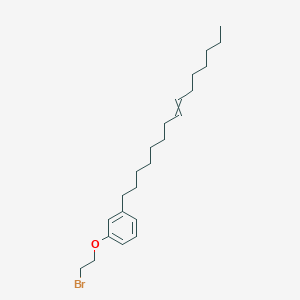

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
